molecular formula C22H25ClFN3O5 B2945221 N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329625-71-9

N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B2945221
CAS RN: 1329625-71-9
M. Wt: 465.91
InChI Key: PNZXYAXBOTYWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C22H25ClFN3O5 . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound was based on the displacement of a nitro group on a benzene ring by a weak nucleophile such as the 18 F anion, a process that suffers from low efficiency .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the lengths and types of chemical bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 465.91. More detailed properties such as melting point, boiling point, and solubility can be determined using various experimental techniques .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

A study by Reddy et al. (2014) highlights the use of piperazin-1-yl benzofuran and benzo[d]isothiazole derivatives, structurally related to N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, in inhibiting Mycobacterium tuberculosis DNA GyrB. This research demonstrates the potential of such compounds in antimicrobial and antitubercular applications (Reddy et al., 2014).

Neurological Research

García et al. (2014) synthesized N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which are similar in structure to the compound . This research was aimed at developing new PET tracers for serotonin 5-HT1A receptors, which are crucial in studying various neuropsychiatric disorders (García et al., 2014).

Antipsychotic Agent Development

A study by Norman et al. (1996) involved the synthesis and evaluation of heterocyclic carboxamides, structurally related to the compound , as potential antipsychotic agents. This research underscores the therapeutic potential of such compounds in the treatment of psychiatric disorders (Norman et al., 1996).

Antiviral and Antimicrobial Properties

Reddy et al. (2013) conducted a study on urea and thiourea derivatives of piperazine, which shares structural similarities with the compound . The research focused on evaluating the antiviral and antimicrobial activities of these compounds (Reddy et al., 2013).

Antibacterial Applications

Rameshkumar et al. (2003) synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, related to the compound , and evaluated their antibacterial activities. This study adds to the understanding of the antibacterial potential of such compounds (Rameshkumar et al., 2003).

Radioligand Development for Brain Imaging

Zheng et al. (2013) developed a method for determining 4-fluoromethyl-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexane-1-carboxamide (MEFWAY) in rat plasma and brain, a compound structurally related to the one . This research is significant in developing radioligands for brain imaging, especially in neurological and psychiatric disorders (Zheng et al., 2013).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, mechanism of action, and potential applications. It could also include the development of more efficient synthesis methods and the exploration of its potential uses in various fields .

properties

IUPAC Name

N-[2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5.ClH/c23-17-3-1-2-4-18(17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-5-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXYAXBOTYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

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